REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]2(O)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:4][C:3]=1[CH3:14].C([BH3-])#N.[Na+]>[Zn+2].[I-].[I-].ClCCCl>[Br:1][C:2]1[S:6][C:5]([CH:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:4][C:3]=1[CH3:14] |f:1.2,3.4.5|
|
Name
|
4-(5-bromo-4-methyl-thiophen-2-yl)-tetrahydro-pyran-4-ol
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C1(CCOCC1)O)C
|
Name
|
|
Quantity
|
62.23 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
catalyst
|
Smiles
|
[Zn+2].[I-].[I-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered thru celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by ISCO column chromatography (5%-10% EtOAc/hexane gradient)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(S1)C1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.86 mmol | |
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |